3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds are often synthesized through various organic reactions . For instance, 4-Acetylphenyl isocyanate, a related compound, can be synthesized by refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Scientific Research Applications
Enantioselective Synthesis and Catalysis
Oxazolidinones, including derivatives like 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, are extensively used as chiral auxiliaries and synthons in asymmetric synthesis. Gaul and Seebach (2000) demonstrated the utility of valine-derived lithiated oxazolidin-2-ones for enantioselective nucleophilic hydroxymethylation of aldehydes, leading to high yields of enantiopure 1,2-diols Gaul & Seebach, 2000. This highlights the compound's role in producing stereochemically complex molecules.
Synthetic Organic Chemistry Framework
The oxazolidin-2-one ring is a popular heterocycle in synthetic organic chemistry, serving as a scaffold for constructing diverse molecular architectures. Zappia et al. (2007) discussed synthetic approaches for constructing the oxazolidin-2-one ring, underscoring its importance in medicinal chemistry and as a protective group for aminoalcohols Zappia et al., 2007.
Novel Synthesis Methods
Efficient methods for synthesizing oxazolidin-2-ones have been explored, such as the catalytic synthesis of 4-arylidene-1,3-oxazolidin-2-ones, which are crucial in medicinal chemistry for their bioactive properties. Kim et al. (2011) developed a concise one-step synthesis method, demonstrating the versatility and utility of oxazolidinones in drug development Kim et al., 2011.
Biological Activities and Applications
Oxazolidinone derivatives exhibit a range of biological activities, including antibacterial properties. Novel oxazolidin-2-one analogues, such as those investigated by Córdova-Guerrero et al. (2014), show promise in combating methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic resistance Córdova-Guerrero et al., 2014.
Chemical Fixation of Carbon Dioxide
The fixation of carbon dioxide into valuable products is a crucial area of research. Xu et al. (2011) reported the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and CO2 under supercritical conditions, showcasing the environmental and synthetic utility of oxazolidin-2-ones Xu et al., 2011.
Future Directions
properties
IUPAC Name |
3-(4-acetylphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZULHJSPVQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365270 |
Source
|
Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
103989-12-4 |
Source
|
Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.